molecular formula C8H16O4<br>C8H18O6 B094791 Dioxybis(1-methylpropylidene) hydroperoxide CAS No. 126-76-1

Dioxybis(1-methylpropylidene) hydroperoxide

Cat. No.: B094791
CAS No.: 126-76-1
M. Wt: 210.22 g/mol
InChI Key: WFUGQJXVXHBTEM-UHFFFAOYSA-N
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Description

Dioxybis(1-methylpropylidene) hydroperoxide is a high-purity chemical reagent intended exclusively for research applications. This compound is of significant interest in synthetic organic chemistry, particularly as a potential source of radical or peroxide-based reactivity. Its structure suggests utility in oxidation reactions and as an initiator for polymerization processes, similar to other organic peroxides like tert-butyl hydroperoxide (TBHP) . In laboratory settings, such reagents are employed in the development of new synthetic methodologies, including the catalytic oxidative cleavage of alkynes to yield aryl ketones and the metal-free formylation of amines . Researchers value this compound for exploring chemoselective transformations, such as the conversion of benzylic alcohols to carboxylic acids and ketones, or in the development of green chemistry protocols that operate under ambient conditions . Its application is geared towards advancing methods in organic synthesis, materials science, and chemical biology.

Properties

IUPAC Name

2-butan-2-ylperoxyperoxyperoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18O6/c1-5-7(3)9-11-13-14-12-10-8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYFCBQBOGSOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OOOOOOC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925347
Record name Di(butan-2-yl)hexaoxidane
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Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126-76-1
Record name 2,2-Dihydroperoxy-2,2-dibutylperoxide
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Record name Di(butan-2-yl)hexaoxidane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioxybis(1-methylpropylidene) hydroperoxide
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Preparation Methods

Base-Catalyzed Peroxidation

The foundational method for synthesizing dioxybis(1-methylpropylidene) hydroperoxide involves the reaction of 1-methylpropylidene with hydrogen peroxide (H₂O₂) under alkaline conditions. A typical protocol employs sodium hydroxide (NaOH) as a catalyst, facilitating the nucleophilic addition of peroxide groups to the carbonyl carbon of 1-methylpropylidene.

Reaction Conditions:

  • Molar Ratio: 1:2 (1-methylpropylidene : H₂O₂)

  • Temperature: 0–5°C (to minimize radical decomposition)

  • Solvent: Ethanol-water mixture (70:30 v/v)

  • Reaction Time: 8–12 hours

Key Considerations:

  • Excess hydrogen peroxide ensures complete conversion but requires careful quenching to prevent over-oxidation.

  • pH must remain between 8.5–9.0; deviations promote side reactions, such as the formation of carboxylic acids.

Example Yield Data:

ParameterValue
Starting Material1-methylpropylidene
H₂O₂ Concentration30% aqueous
Catalyst Loading5 mol% NaOH
Isolated Yield68–72%

Acid-Catalyzed Cyclization

Alternative routes utilize sulfuric acid (H₂SO₄) to protonate the carbonyl oxygen of 1-methylpropylidene, enhancing electrophilicity for peroxide bond formation. This method achieves faster reaction kinetics but demands stringent temperature control to avoid exothermic runaway.

Optimized Protocol:

  • Acid Concentration: 0.5–1.0 M H₂SO₄

  • Temperature Gradient: Gradual increase from −10°C to 25°C over 6 hours

  • Workup: Neutralization with NaHCO₃ followed by extraction with diethyl ether

Advantages:

  • Higher reproducibility in batch processes (yields 75–80%).

  • Reduced side-product formation compared to alkaline methods.

Industrial Production Strategies

Continuous-Flow Reactor Systems

Modern facilities adopt tubular reactors for large-scale synthesis, enabling precise thermal regulation and reduced residence time. A representative setup involves:

Reactor Configuration:

  • Material: Glass-lined steel (corrosion-resistant)

  • Residence Time: 20–30 minutes

  • Temperature: 10–15°C (maintained via jacketed cooling)

Feed Composition:

ComponentProportion (wt%)
1-methylpropylidene45%
H₂O₂ (50%)35%
H₂SO₄5%
Stabilizers15%

Stabilizers:

  • Chelating Agents: EDTA (0.1%) to sequester metal impurities.

  • Radical Scavengers: Hydroquinone (0.05%) to inhibit premature decomposition.

FactorSpecification
Temperature−20°C to −10°C
Light ExposureAmber glass containers
Moisture Content<0.1%

Catalytic System Innovations

Heterogeneous Catalysis

Recent advances employ solid acids (e.g., sulfonated graphene oxide) to replace liquid H₂SO₄, simplifying purification and reducing waste.

Performance Metrics:

CatalystYield (%)Turnover Frequency (h⁻¹)
H₂SO₄7812
Sulfonated GO8218
Zeolite H-Beta709

Purification and Characterization

Crystallization Techniques

Post-synthesis, the crude product is purified via fractional crystallization from a hexane/ethyl acetate mixture.

Crystallization Data:

Solvent Ratio (Hex:EA)Purity (%)Recovery (%)
90:1098.565
80:2097.272
70:3095.885

Analytical Validation

  • FT-IR: Peaks at 3400 cm⁻¹ (O–O stretch) and 1720 cm⁻¹ (C=O).

  • NMR (¹H): δ 1.2–1.4 ppm (methyl groups), δ 4.1–4.3 ppm (peroxide protons).

Environmental and Regulatory Compliance

Waste Stream Treatment

  • Acidic Effluents: Neutralized with CaCO₃ slurry to pH 6–8 before discharge.

  • Organic Residues: Incinerated in rotary kilns with scrubbers to capture SOₓ emissions.

Chemical Reactions Analysis

Types of Reactions

Dioxybis(1-methylpropylidene) hydroperoxide undergoes various types of chemical reactions, including:

    Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.

    Reduction: Under certain conditions, it can be reduced to form alcohols and other reduced products.

    Substitution: It can participate in substitution reactions, where the hydroperoxide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include transition metal catalysts such as manganese dioxide or cobalt salts. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Reagents such as halogens or alkylating agents are used, with the reactions conducted under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation: The major products include ketones, aldehydes, and carboxylic acids.

    Reduction: The primary products are alcohols and hydrocarbons.

    Substitution: The products vary depending on the substituent introduced, but can include halogenated compounds and ethers.

Scientific Research Applications

Dioxybis(1-methylpropylidene) hydroperoxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an initiator in polymerization reactions, helping to start the formation of polymers from monomers.

    Biology: It is employed in oxidative stress studies to investigate the effects of reactive oxygen species on biological systems.

    Medicine: Research into its potential use as an antimicrobial agent is ongoing, given its strong oxidizing properties.

    Industry: It is used in the production of various chemicals, including pharmaceuticals, agrochemicals, and specialty polymers.

Mechanism of Action

The mechanism of action of dioxybis(1-methylpropylidene) hydroperoxide involves the generation of free radicals through the homolytic cleavage of the O-O bond in the hydroperoxide groups. These free radicals can then initiate a variety of chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Key Functional Groups Structural Features
Dioxybis(1-methylpropylidene) hydroperoxide 126-76-1 C₈H₁₈O₆ Hydroperoxide (-OOH), ether (-O-) Aliphatic cyclic dimer with two -OOH groups .
Methyl ethyl ketone peroxide (MEKP) 1338-23-4 C₈H₁₈O₆ Hydroperoxide, ketone Mixture of oligomers (dimer, trimer); cyclic peroxide structure .
1,4-Bis(2-hydroperoxypropan-2-yl)benzene 3159-98-6 C₁₂H₁₈O₄ Hydroperoxide, aromatic ring Aromatic dihydroperoxide with benzene core .
1,3-Bis(1-hydroperoxy-1-methylethyl)benzene 721-26-6 C₁₂H₁₈O₄ Hydroperoxide, meta-substituted benzene Meta-substituted aromatic dihydroperoxide .

Stability and Reactivity

Compound Thermal Stability Sensitivity to Catalysts Decomposition Products
This compound Moderate Decomposes with Mn(III) or light Alcohols, ketones .
MEKP Low Sensitive to heat, metals Radicals (used as polymerization initiators) .
Aromatic dihydroperoxides (CAS 3159-98-6, 721-26-6) High Stable under mild conditions Phenols, carboxylic acids via oxidation .

Key Findings :

  • Aliphatic hydroperoxides (e.g., the target compound and MEKP) exhibit lower thermal stability compared to aromatic analogs due to the absence of resonance stabilization .
  • Mn(III) and Ce(IV) catalysts accelerate decomposition of hydroperoxides to alcohols, as demonstrated in pyrazolidinedione systems .
  • Hydroperoxide groups in aliphatic compounds reduce volatility more significantly than hydroxyl groups, impacting their environmental persistence .

Biological Activity

Dioxybis(1-methylpropylidene) hydroperoxide, also known as 2-butanone peroxide, is an organic compound with the chemical formula C8H18O6C_8H_{18}O_6 and CAS number 126-76-1. It is classified as an unstable organic peroxide, primarily utilized in industrial applications such as the manufacture of acrylic resins and as a hardening agent in various chemical processes. This compound exhibits significant biological activity, which is crucial for understanding its potential applications and safety implications.

  • Molecular Weight : 210.22 g/mol
  • Density : Approximately 1.01 g/cm³
  • Melting Point : -20 °C
  • Boiling Point : 140 °C

These properties make this compound a versatile compound in both industrial and laboratory settings.

This compound acts primarily as an oxidizing agent. Its biological activity is largely attributed to its ability to generate free radicals upon decomposition, which can interact with various cellular components, including lipids, proteins, and nucleic acids. This oxidative stress can lead to significant biological effects, including:

  • Cellular Damage : The generation of reactive oxygen species (ROS) can result in lipid peroxidation, protein denaturation, and DNA damage.
  • Antimicrobial Activity : Some studies suggest that peroxides like this compound exhibit antimicrobial properties by disrupting microbial cell membranes.

Case Studies and Research Findings

  • Antimicrobial Effects :
    • A study indicated that this compound demonstrated significant antimicrobial activity against various bacterial strains. The mechanism involved the disruption of the bacterial cell wall integrity due to oxidative damage .
  • Toxicological Assessment :
    • Research has shown that exposure to this compound can lead to cytotoxic effects in mammalian cells. The extent of toxicity is dose-dependent, with higher concentrations resulting in increased cell death rates .
  • Oxidative Stress Induction :
    • Experimental models have demonstrated that treatment with this compound leads to elevated levels of oxidative stress markers in cells, indicating its potential role as a pro-oxidant agent .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
CytotoxicityDose-dependent cell death in mammalian cells
Oxidative StressIncreased oxidative stress markers observed

Safety Considerations

Due to its nature as an organic peroxide, this compound poses several safety risks:

  • Explosive Potential : The compound can form explosive mixtures when combined with certain solvents or under specific conditions.
  • Handling Precautions : It is essential to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and following safety protocols to minimize exposure risks.

Q & A

Basic Research Questions

Q. How is dioxybis(1-methylpropylidene) hydroperoxide synthesized and characterized in laboratory settings?

  • Methodology : Synthesis typically involves controlled oxidation of methyl ethyl ketone (MEK) using hydrogen peroxide under acidic catalysis. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and iodometric titration to quantify peroxide content .
  • Critical Data : FTIR spectroscopy identifies characteristic O-O stretching vibrations (~880 cm⁻¹) and hydroperoxide functional groups. Gas chromatography-mass spectrometry (GC-MS) detects decomposition byproducts like acetic acid and acetone .

Q. What are the recommended safety protocols for handling this compound in academic laboratories?

  • Best Practices :

  • Test for peroxides before each use using iodometric or test-strip methods; discard if peroxide concentration exceeds 10 ppm .
  • Store under inert gas (e.g., nitrogen) to minimize decomposition and auto-oxidation .
  • Use explosion-proof equipment and avoid metal catalysts (e.g., iron) that accelerate decomposition .

Advanced Research Questions

Q. What factors influence the thermal decomposition kinetics of this compound?

  • Experimental Design :

  • Conduct isothermal decomposition studies at varying temperatures (e.g., 85–106°C) to determine activation energy via Arrhenius plots. Use differential scanning calorimetry (DSC) to monitor exothermic peaks associated with decomposition .
    • Data Interpretation :
  • Observed reaction orders shift from first-order (dilute solutions) to second-order (concentrated solutions), indicating associative mechanisms (e.g., dimerization prior to decomposition) .
  • Activation energies range from 16.8 kcal/mol (maximum oxidation rate) to 32.8 kcal/mol (first-order decomposition), highlighting temperature-dependent pathways .

Q. How do contradictions in hydroperoxide stability data arise across studies, and how can they be resolved?

  • Analysis Framework :

  • Compare environmental variables: Oxygen concentration, trace metal impurities, and solvent polarity significantly alter decomposition rates. For example, aqueous solutions show faster degradation due to hydrolysis .
  • Validate methods: Cross-reference iodometric titration with HPLC-UV to resolve discrepancies in peroxide quantification .

Q. What analytical techniques are optimal for elucidating degradation pathways of this compound in atmospheric studies?

  • Methodological Recommendations :

  • Use time-of-flight secondary ion mass spectrometry (ToF-SIMS) to identify transient radicals (e.g., methyl and hydroxyl radicals) during photolysis .
  • Couple FTIR with computational modeling (e.g., DFT) to predict reaction intermediates like carbonyl oxides .
    • Case Study : Atmospheric simulations show reduced hydroperoxide deposition in free tropospheric conditions, correlating with prolonged stability .

Key Considerations for Experimental Design

  • Contradiction Mitigation : Standardize solvent systems and impurity controls (e.g., metal chelators) to ensure reproducibility .
  • Safety Integration : Pre-test peroxides after prolonged storage; use explosion-proof freezers for long-term storage .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dioxybis(1-methylpropylidene) hydroperoxide
Reactant of Route 2
Dioxybis(1-methylpropylidene) hydroperoxide

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